molecular formula C22H18N4O4S2 B11618380 2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618380
M. Wt: 466.5 g/mol
InChI Key: YYOAVDVABJXMBY-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including a benzodioxole, pyridopyrimidine, and thiazolidinone moiety. Compounds with such intricate structures often exhibit significant biological activity and are of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, pyridopyrimidine, and thiazolidinone rings. Typical synthetic routes may involve:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Pyridopyrimidine: This can be synthesized via condensation reactions involving pyrimidine derivatives and appropriate aldehydes or ketones.

    Formation of Thiazolidinone: This can be synthesized through the reaction of thiourea with α-haloketones.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine and thiazolidinone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole and pyridopyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In industry, the compound may be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar compounds may include other thiazolidinone derivatives, pyridopyrimidine derivatives, and benzodioxole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O4S2/c1-12-3-6-18-24-19(23-9-13-4-5-15-16(7-13)30-11-29-15)14(20(27)26(18)10-12)8-17-21(28)25(2)22(31)32-17/h3-8,10,23H,9,11H2,1-2H3/b17-8-

InChI Key

YYOAVDVABJXMBY-IUXPMGMMSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC5=C(C=C4)OCO5)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.